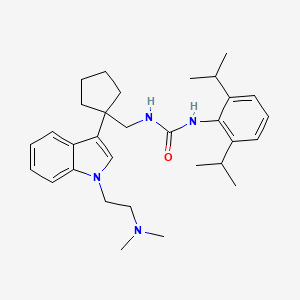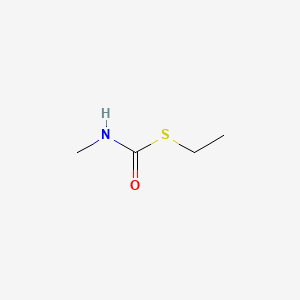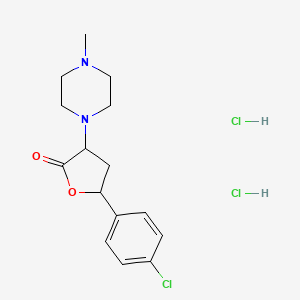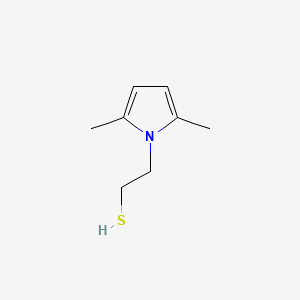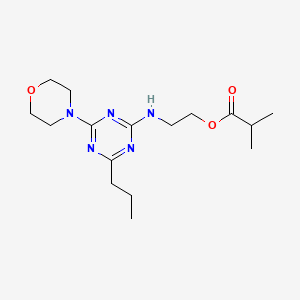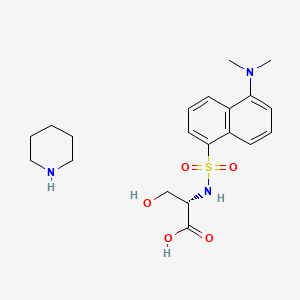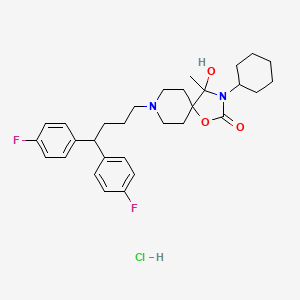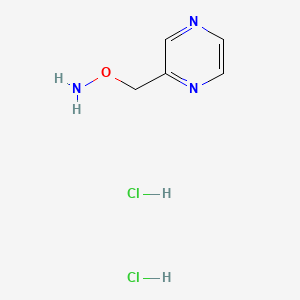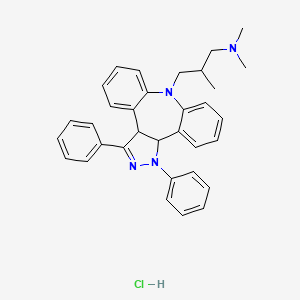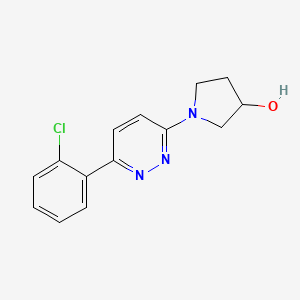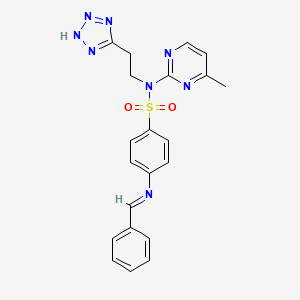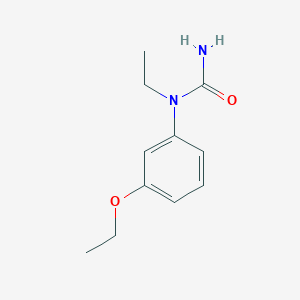
Urea, N-(3-ethoxyphenyl)-N-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-m-phenetylurea is a chemical compound belonging to the class of N-substituted ureas These compounds are known for their diverse chemical and biological properties, making them valuable in various industrial and scientific applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl-m-phenetylurea can be synthesized through the nucleophilic addition of ethylamine to m-phenetyl isocyanate. This reaction typically occurs in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process . The reaction conditions involve maintaining a mild temperature and using potassium isocyanate as a reagent .
Industrial Production Methods
In industrial settings, the production of N-substituted ureas, including ethyl-m-phenetylurea, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are favored for their efficiency and scalability, although they may require careful handling of reagents to ensure safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl-m-phenetylurea undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert ethyl-m-phenetylurea into its amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) and potassium cyanate are employed.
Major Products Formed
The major products formed from these reactions include various substituted ureas and amine derivatives, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
Ethyl-m-phenetylurea has several scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl-m-phenetylurea involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes by modulating enzyme activity and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl-m-phenetylurea can be compared with other N-substituted ureas, such as:
Phenylurea: Known for its herbicidal properties and used in agriculture.
Thiourea: Used in the synthesis of pharmaceuticals and agrochemicals.
N-methyl-N-phenylurea: Studied for its potential biological activities.
Ethyl-m-phenetylurea stands out due to its unique ethyl and phenetyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
642462-74-6 |
|---|---|
Molekularformel |
C11H16N2O2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
1-(3-ethoxyphenyl)-1-ethylurea |
InChI |
InChI=1S/C11H16N2O2/c1-3-13(11(12)14)9-6-5-7-10(8-9)15-4-2/h5-8H,3-4H2,1-2H3,(H2,12,14) |
InChI-Schlüssel |
YZGHKIVQDWBQBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC(=CC=C1)OCC)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



